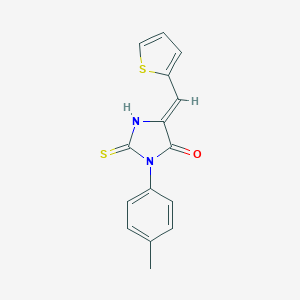![molecular formula C33H28N2O5S B303517 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303517.png)
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one, also known as TMI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly complex molecule that has been synthesized through a multi-step process and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the activity of the proteasome, a complex that is responsible for the degradation of proteins. By inhibiting the proteasome, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to have several biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has also been found to have anti-inflammatory properties and can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a highly specific compound that can target specific enzymes and signaling pathways. It is also stable and can be easily synthesized and purified. However, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one. One potential application is in the development of new cancer therapies. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has shown promising results in preclinical studies and could potentially be used in combination with other drugs to improve cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been found to have neuroprotective properties and could be further studied for its potential use in the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one and to identify other potential applications for this compound.
Conclusion
In conclusion, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a highly complex chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one and to identify other potential applications for this compound.
Synthesemethoden
The synthesis of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the attachment of the biphenyl and trimethoxybenzylidene groups. The process requires expertise in organic chemistry and involves the use of various reagents and solvents. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been found to have neuroprotective properties and can prevent the death of neurons.
Eigenschaften
Produktname |
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Molekularformel |
C33H28N2O5S |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
(5Z)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-3-phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C33H28N2O5S/c1-38-29-19-22(20-30(39-2)31(29)40-3)18-27-32(37)35(26-12-8-5-9-13-26)33(34-27)41-21-28(36)25-16-14-24(15-17-25)23-10-6-4-7-11-23/h4-20H,21H2,1-3H3/b27-18- |
InChI-Schlüssel |
QEFCTAZLNHBDEN-IMRQLAEWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



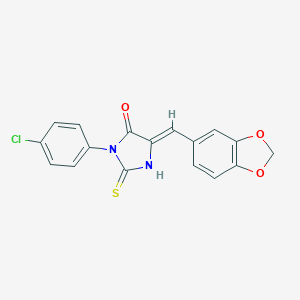
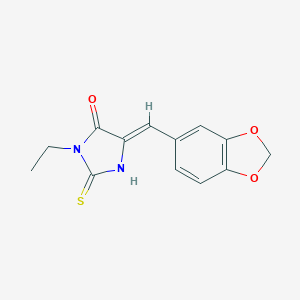
![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)

![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
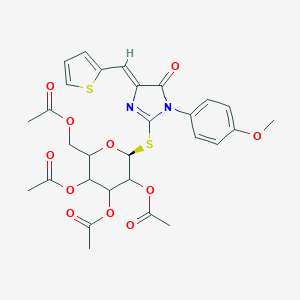
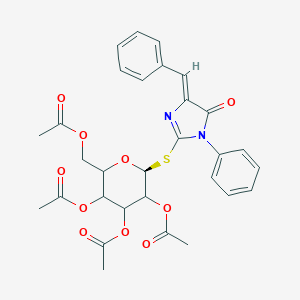
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
